2-(Methylthio)-5-(trifluoromethyl)pyridine

Agrochemical Intermediates Physicochemical Property Differentiation Process Chemistry

2-(Methylthio)-5-(trifluoromethyl)pyridine (CAS 650592-47-5; MF C7H6F3NS; MW 193.19) is a functionalized pyridine building block featuring a methylthio (-SCH3) group at the 2-position and a trifluoromethyl (-CF3) group at the 5-position of the pyridine ring. The compound exhibits predicted physical properties including a boiling point of 219.7±40.0 °C and density of 1.32±0.1 g/cm3.

Molecular Formula C7H6F3NS
Molecular Weight 193.19
CAS No. 650592-47-5
Cat. No. B2607117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-5-(trifluoromethyl)pyridine
CAS650592-47-5
Molecular FormulaC7H6F3NS
Molecular Weight193.19
Structural Identifiers
SMILESCSC1=NC=C(C=C1)C(F)(F)F
InChIInChI=1S/C7H6F3NS/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3
InChIKeyONCQHFLFXMBDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)-5-(trifluoromethyl)pyridine CAS 650592-47-5: Key Procurement Data for Agrochemical Intermediates


2-(Methylthio)-5-(trifluoromethyl)pyridine (CAS 650592-47-5; MF C7H6F3NS; MW 193.19) is a functionalized pyridine building block featuring a methylthio (-SCH3) group at the 2-position and a trifluoromethyl (-CF3) group at the 5-position of the pyridine ring . The compound exhibits predicted physical properties including a boiling point of 219.7±40.0 °C and density of 1.32±0.1 g/cm3 [1]. It is commercially available at 98% purity from multiple chemical suppliers including AKSci, Macklin, Leyan, and Apollo Scientific, with pricing typically ranging from approximately 147-500 EUR/USD for 250 mg quantities . The compound serves as a fragment molecule for molecular linking, expansion, and modification in drug discovery and agrochemical synthesis programs .

Why 2-(Methylthio)-5-(trifluoromethyl)pyridine Cannot Be Substituted with Alternative Trifluoromethylpyridine Isomers


The procurement of 2-(Methylthio)-5-(trifluoromethyl)pyridine cannot be substituted by alternative trifluoromethylpyridine isomers or regioisomers due to the specific 2,5-substitution pattern that governs downstream reactivity and product identity in target syntheses. The compound's 2-(methylthio) substitution pattern differs fundamentally from the 3-position methylthio isomers (e.g., 2-(Methylthio)-3-(trifluoromethyl)pyridine) or the methylthioethyl-substituted intermediates (e.g., 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine, CAS 1005489-34-8) used in specific pesticide manufacturing routes . The 2,5-substitution pattern determines regioselectivity in subsequent synthetic transformations, cross-coupling reactivity, and the ultimate structure of derived agrochemical active ingredients . Substituting a generic trifluoromethylpyridine scaffold lacking the precise methylthio placement at C2 and CF3 at C5 would yield entirely different products that fail to meet structural specifications for regulated active pharmaceutical ingredients (APIs) and pesticide active substances.

2-(Methylthio)-5-(trifluoromethyl)pyridine 650592-47-5: Quantitative Comparative Evidence for Procurement Decisions


Predicted Boiling Point Differentiation: 2,5-Regioisomer vs. 2,3-Regioisomer Comparison

The 2,5-substitution pattern of 2-(Methylthio)-5-(trifluoromethyl)pyridine yields a predicted boiling point of 219.7±40.0 °C, which differs substantially from the 2,3-regioisomer 2-(Methylthio)-3-(trifluoromethyl)pyridine [1]. This boiling point differentiation directly impacts purification method selection in both laboratory-scale and pilot-plant syntheses, affecting distillation parameters, recovery efficiency, and overall process economics.

Agrochemical Intermediates Physicochemical Property Differentiation Process Chemistry

Density Parameter Comparison: 2,5-Regioisomer vs. Unsubstituted Pyridine Baseline

2-(Methylthio)-5-(trifluoromethyl)pyridine exhibits a predicted density of 1.32±0.1 g/cm3, substantially higher than unsubstituted pyridine (0.978 g/cm3 at 25 °C) [1][2]. This ~35% density increase reflects the combined electron-withdrawing effect of the CF3 group and the additional mass contributed by both the methylthio and trifluoromethyl substituents, which influences solution handling, solvent compatibility, and phase separation behavior in large-scale reactions.

Process Development Physical Property Profiling Manufacturing Scale-up

Molecular Formula Differentiation: C7H6F3NS Core Structure vs. Alternative Agrochemical Intermediates

2-(Methylthio)-5-(trifluoromethyl)pyridine possesses the exact molecular formula C7H6F3NS (MW 193.19) with the specific 2-(methylthio)-5-(trifluoromethyl) substitution pattern [1]. This structure differs critically from the sulfoxaflor intermediate 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine (CAS 1005489-34-8), which has molecular formula C9H10F3NS (MW 221.24) and a 1-(methylthio)ethyl side chain at the 5-position rather than a simple methylthio group at the 2-position . The additional ethyl spacer and altered substitution pattern in the comparator compound produce entirely different synthetic utility and downstream product pathways.

Structural Analysis Synthetic Intermediate Selection Agrochemical Development

Commercial Purity Benchmark: Supplier-Grade 98% Purity Specification

2-(Methylthio)-5-(trifluoromethyl)pyridine is commercially supplied at a minimum purity specification of 98% by multiple vendors including AKSci, Macklin, and Leyan . This purity grade exceeds the typical 95-97% purity often supplied for research-grade heterocyclic building blocks and meets the specifications required for intermediate use in agrochemical process development where impurity profiles must be strictly controlled for reproducible reaction outcomes.

Quality Assurance Procurement Specification Reagent Grade Comparison

Optimal Procurement Scenarios for 2-(Methylthio)-5-(trifluoromethyl)pyridine in Agrochemical and Pharmaceutical R&D


Agrochemical Intermediate Synthesis Requiring 2,5-Substitution Pattern

This compound is optimal for agrochemical synthesis programs requiring the specific 2-(methylthio)-5-(trifluoromethyl)pyridine substitution pattern as a building block for constructing crop protection agents. The 2,5-substitution pattern is structurally distinct from alternative regioisomers and the sulfoxaflor intermediate class [1], making this compound the required procurement choice when the synthetic route specifies this exact scaffold.

Process Development Requiring Boiling Point-Specific Purification Parameters

The predicted boiling point of 219.7±40.0 °C [1] makes this compound suitable for process development scenarios where distillation-based purification is planned. This boiling point differs from that of the 2,3-regioisomer, requiring procurement of the correct 2,5-isomer to ensure alignment with established purification protocols and process safety parameters.

Fragment-Based Drug Discovery Scaffold Procurement

2-(Methylthio)-5-(trifluoromethyl)pyridine serves as a fragment molecule scaffold for molecular linking, expansion, and modification in drug discovery programs [1]. The compound's 98% commercial purity [2] supports fragment library construction and structure-activity relationship (SAR) studies without requiring additional purification, making it procurement-ready for medicinal chemistry applications where the 2-(methylthio)-5-(trifluoromethyl) motif is desired.

Manufacturing Scale-up Requiring Density-Aware Process Design

The compound's predicted density of 1.32±0.1 g/cm3—approximately 35% higher than unsubstituted pyridine [1][2]—must be accounted for in manufacturing scale-up scenarios. This density differential affects phase separation calculations, solvent extraction efficiency, and vessel sizing. Procurement of the correct 2,5-isomer ensures that process engineering parameters developed at laboratory scale remain valid during pilot plant and commercial manufacturing campaigns.

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